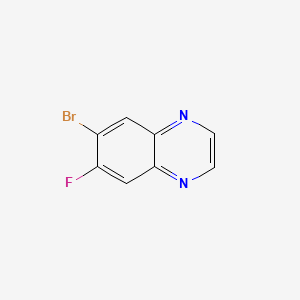

6-Bromo-7-fluoroquinoxaline

Description

6-Bromo-7-fluoroquinoxaline (CAS: 1210047-55-4, MFCD16987753) is a halogenated quinoxaline derivative with bromine and fluorine substituents at the 6th and 7th positions of the bicyclic aromatic ring. Quinoxalines are nitrogen-containing heterocycles widely used in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient nature and tunable reactivity. The compound’s molecular formula is C₈H₄BrFN₂, with a molecular weight of 241.03 g/mol. It is typically supplied as a research-grade chemical with ≥95% purity.

Propriétés

IUPAC Name |

6-bromo-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMXEQNQJFSIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210047-55-4 | |

| Record name | 6-bromo-7-fluoroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

6-Bromo-7-fluoroquinoxaline is a halogenated derivative of quinoxaline that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound has been studied for its interactions with various biological targets, leading to applications in antibacterial and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Molecular Formula: CHBrFN

Molecular Weight: 227.03 g/mol

CAS Number: 1210047-55-4

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors critical for various cellular processes:

- Antibacterial Activity: The compound exhibits significant antibacterial properties by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to bactericidal effects against a range of bacterial strains .

- Anticancer Properties: Preliminary studies suggest that derivatives of quinoxaline, including this compound, may have anticancer effects by modulating specific cellular pathways involved in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with other quinoxaline derivatives:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 5-Bromo-6-fluoroquinoxaline | Similar structure with different substitution | Antibacterial activity via DNA gyrase inhibition |

| 6-Fluoroquinoxaline | Lacks bromine atom | Different reactivity profile |

| 5-Bromoquinoxaline | Lacks fluorine atom | Altered chemical properties |

| 6-Bromo-7-methylquinoxaline | Contains a methyl group instead of fluorine | Potentially different biological activities |

The combination of bromine and fluorine in this compound enhances its reactivity and specificity towards biological targets compared to these similar compounds.

Case Studies and Research Findings

-

Antibacterial Efficacy Study:

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of traditional antibiotics, indicating its potential as a novel antibacterial agent. -

Anticancer Activity Investigation:

Another research effort focused on the anticancer properties of this compound. In vitro assays showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics . -

Mechanistic Studies:

Detailed mechanistic studies revealed that this compound interacts with specific protein targets involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This interaction was confirmed through molecular docking studies and biochemical assays.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 6-bromo-7-fluoroquinoxaline and related compounds:

Key Observations:

Positional Isomerism: The placement of bromine and fluorine significantly impacts reactivity. For instance, 5-bromo-7-fluoroquinoxaline may exhibit distinct electronic properties compared to the 6-bromo-7-fluoro isomer due to differences in resonance and steric effects.

Substituent Effects: Replacing fluorine with a nitro group (as in 6-bromo-7-nitroquinoxaline) increases molecular weight and electrophilicity, making it more reactive toward nucleophilic aromatic substitution.

Solubility: The methyl-substituted analog (6-bromo-7-methylquinoxaline) is likely more lipophilic than the fluoro derivative, enhancing solubility in organic solvents.

Discrepancies and Uncertainties

- Limited Direct Data: Detailed spectroscopic or crystallographic data for the compound are absent in the provided sources, highlighting a gap in publicly available characterization studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.